1-Benzyl-4-nitro-1H-pyrazole
Overview
Description
“1-Benzyl-4-nitro-1H-pyrazole” is a chemical compound with the linear formula C10H9N3O2 . It has a molecular weight of 203.202 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Benzyl-4-nitro-1H-pyrazole”, has been a subject of interest in organic chemistry . Various methods have been reported, such as the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-nitro-1H-pyrazole” consists of a pyrazole ring attached to a benzyl group and a nitro group . The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms .
Chemical Reactions Analysis
Pyrazole derivatives, including “1-Benzyl-4-nitro-1H-pyrazole”, can participate in various chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also react with β,γ-unsaturated hydrazones in a Cu-catalyzed aerobic oxidative cyclization .
Physical And Chemical Properties Analysis
“1-Benzyl-4-nitro-1H-pyrazole” has a molecular weight of 203.202 . More detailed physical and chemical properties were not found in the retrieved documents.
Scientific Research Applications
1. Pyrazole Derivatives in Organic Chemistry Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
2. Synthesis and Properties of Pyrazoles Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
3. Biological, Physical-Chemical, Material Science, and Industrial Fields Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
4. Stability of Boronate Esters 1-Benzylpyrazole-4-boronic acid pinacol ester, a related compound, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
5. Palladium-Catalyzed Methylation 1-Benzylpyrazole-4-boronic acid pinacol ester has also been used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
properties
IUPAC Name |
1-benzyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHZCMFLIKMSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359583 | |
Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-nitro-1H-pyrazole | |
CAS RN |
88095-61-8 | |
Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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